molecular formula C6H11ClO2 B1366975 (2S,3S)-2-Chloro-3-methylvaleric Acid CAS No. 32653-34-2

(2S,3S)-2-Chloro-3-methylvaleric Acid

Cat. No. B1366975
CAS RN: 32653-34-2
M. Wt: 150.6 g/mol
InChI Key: QMYSXXQDOZTXAE-WHFBIAKZSA-N
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Description

“(2S,3S)-2-Chloro-3-methylvaleric Acid” is a type of organic compound known as an alpha-amino acid . The “2S,3S” notation indicates that it has two chiral centers at the 2nd and 3rd carbon atoms in the molecule, both of which are in the S (sinister, or left) configuration .


Synthesis Analysis

While specific synthesis methods for “(2S,3S)-2-Chloro-3-methylvaleric Acid” are not available, similar compounds are often synthesized through methods such as esterification and cross-metathesis .


Molecular Structure Analysis

The molecular structure of “(2S,3S)-2-Chloro-3-methylvaleric Acid” would likely include a carboxylic acid group (-COOH) and an amino group (-NH2), given its classification as an alpha-amino acid . The “2S,3S” notation indicates the configuration of the chiral centers in the molecule .

Scientific Research Applications

Synthesis and Chemical Transformations

(2S,3S)-2-Chloro-3-methylvaleric acid plays a significant role in the synthesis of complex organic molecules. For instance, it has been utilized in the total synthesis of didemnins, a group of compounds with notable biological activities. Schmidt, Kroner, and Griesser (1989) demonstrated its preparation from L-isoleucine and its conversion to optically pure derivatives, which are key units in didemnins (Schmidt, Kroner, & Griesser, 1989).

Additionally, (2S,3S)-2-Chloro-3-methylvaleric acid derivatives have been synthesized for use in stereochemical studies. For example, Girard et al. (1996) synthesized certain derivatives as part of their research on the syntheses of amino acids in vancomycin, a crucial antibiotic (Girard, Greck, Ferroud, & Genêt, 1996).

Metabolic and Biological Studies

In the realm of biochemistry and metabolism, various derivatives of (2S,3S)-2-Chloro-3-methylvaleric acid have been studied. Mamer and Reimer (1992) explored the formation of L-alloisoleucine and the stereoisomers of 2-hydroxy-3-methylvaleric acid in maple syrup urine disease patients and normal humans. This research contributed to a better understanding of branched-chain amino acid metabolism (Mamer & Reimer, 1992).

Environmental and Ecological ResearchIn environmental studies, the behavior of (2S,3S)-2-Chloro-3-methylvaleric acid and related compounds in ecosystems has been investigated. Lau, Gibson, and Fall (198

  • examined how different bacteria metabolize 3-methylvaleric acid (a related compound), demonstrating various microbial strategies for assimilating branched alkanoic acids. This research helps in understanding the ecological roles and metabolic pathways of microorganisms in natural environments (Lau, Gibson, & Fall, 1980).

Applications in Material Science

In material science, derivatives of (2S,3S)-2-Chloro-3-methylvaleric acid have been used in synthesizing novel compounds with potential applications. Hsu and Her (1996) synthesized liquid-crystalline polymethacrylates containing (2S)-2-chloro-4-methylvaleric acid end groups for use in ferroelectric materials. This work contributes to the development of new materials with specific electrical and optical properties (Hsu & Her, 1996).

properties

IUPAC Name

(2S,3S)-2-chloro-3-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11ClO2/c1-3-4(2)5(7)6(8)9/h4-5H,3H2,1-2H3,(H,8,9)/t4-,5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMYSXXQDOZTXAE-WHFBIAKZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60453336
Record name (2S,3S)-2-Chloro-3-methylvaleric Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60453336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,3S)-2-Chloro-3-methylvaleric Acid

CAS RN

32653-34-2
Record name (2S,3S)-2-Chloro-3-methylvaleric Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60453336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S,3S)-2-Chloro-3-methylvaleric Acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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